molecular formula C9H17O4P B8630527 Phosphonic acid, (3-methyl-1-oxo-2-butenyl)-, diethyl ester CAS No. 78928-43-5

Phosphonic acid, (3-methyl-1-oxo-2-butenyl)-, diethyl ester

Cat. No. B8630527
CAS RN: 78928-43-5
M. Wt: 220.20 g/mol
InChI Key: XZMVATMFOFMIAO-UHFFFAOYSA-N
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Patent
US04489013

Procedure details

83 g (0.5 mol) of triethyl phosphite were added dropwise to a solution of 60 g (0.5 mol) of β,β-dimethylacrylic acid chloride in 200 ml of methylene chloride in the course of one hour. The reaction mixture was stirred for a further hour at 40° to 45° C.; the solvent was then distilled off under reduced pressure and the crude product which remained was purified by vacuum distillation. 90 g (82% of theory) of 1-oxo-3-methyl-2-butene-phosphonic acid diethyl ester of boiling point 72° C./0.01 mbar were obtained.
Quantity
83 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[P:1]([O:8][CH2:9][CH3:10])([O:5][CH2:6][CH3:7])[O:2]CC.[CH3:11][C:12]([CH3:17])=[CH:13][C:14](Cl)=[O:15]>C(Cl)Cl>[CH2:9]([O:8][P:1]([C:14](=[O:15])[CH:13]=[C:12]([CH3:17])[CH3:11])(=[O:2])[O:5][CH2:6][CH3:7])[CH3:10]

Inputs

Step One
Name
Quantity
83 g
Type
reactant
Smiles
P(OCC)(OCC)OCC
Name
Quantity
60 g
Type
reactant
Smiles
CC(=CC(=O)Cl)C
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for a further hour at 40° to 45° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
the solvent was then distilled off under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the crude product which remained was purified by vacuum distillation

Outcomes

Product
Name
Type
product
Smiles
C(C)OP(OCC)(=O)C(C=C(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 90 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.